molecular formula C22H24FN5O2 B2891196 3-(3-fluorophenyl)-1-(2-methoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea CAS No. 898470-89-8

3-(3-fluorophenyl)-1-(2-methoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea

Cat. No.: B2891196
CAS No.: 898470-89-8
M. Wt: 409.465
InChI Key: DNPLXCRRUSYZIK-UHFFFAOYSA-N
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Description

3-(3-fluorophenyl)-1-(2-methoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea is a complex organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a triazoloazepine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorophenyl)-1-(2-methoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazoloazepine Moiety: This step involves the cyclization of appropriate precursors to form the triazoloazepine ring system. The reaction conditions often include the use of strong acids or bases and elevated temperatures.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the triazoloazepine ring with a fluorophenyl group. This can be achieved through nucleophilic aromatic substitution reactions.

    Attachment of the Methoxyphenyl Group: This step involves the coupling of the methoxyphenyl group to the urea backbone. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, under palladium-catalyzed conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the triazoloazepine ring, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols, often under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-fluorophenyl)-1-(2-methoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-1-(2-methoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **3-(3-chlorophenyl)-1-(2-methoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea
  • **3-(3-bromophenyl)-1-(2-methoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea

Uniqueness

The presence of the fluorophenyl group in 3-(3-fluorophenyl)-1-(2-methoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This distinguishes it from similar compounds with different halogen substituents, such as chlorine or bromine.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN5O2/c1-30-19-11-5-4-10-18(19)24-22(29)28(17-9-7-8-16(23)14-17)15-21-26-25-20-12-3-2-6-13-27(20)21/h4-5,7-11,14H,2-3,6,12-13,15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPLXCRRUSYZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N(CC2=NN=C3N2CCCCC3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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